2-(methylthio)-N-(2-phenoxyphenyl)benzamide
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Description
2-(methylthio)-N-(2-phenoxyphenyl)benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Photocatalysis and Organic Synthesis
- Photocatalytic Oxidation : An efficient visible-light-driven photocatalytic oxidation of various 2-substituted dihydropyrimidines and phenolic imines has been achieved using an organic photocatalyst called eosin Y bis(tetrabutyl ammonium salt) (TBA-eosin Y) and inexpensive oxidant molecular oxygen. With the aid of a base, significantly enhanced photoinduced electron transfer from substrates (dihydropyrimidines or phenolic imines) to the excited state of TBA-eosin Y enables the aerobic oxidation to yield 2-(methylthio)pyrimidines or 2-arylbenzoxazoles selectively .
Heterocyclic Chemistry and Drug Discovery
- Benzoxazole Derivatives : The compound’s 2-arylbenzoxazole moiety is of interest in heterocyclic chemistry. Researchers explore its derivatives for potential biological activities, including antiviral, antibacterial, and antitumor properties. These derivatives may serve as lead compounds for drug discovery .
Environmental Chemistry and Remediation
properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-24-19-14-8-5-11-16(19)20(22)21-17-12-6-7-13-18(17)23-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGWXHSATVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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